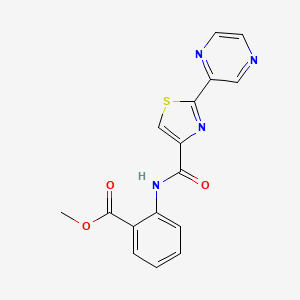

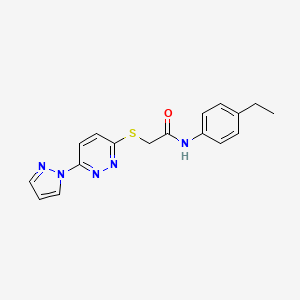

![molecular formula C11H11N5O3 B2810663 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid CAS No. 1099107-68-2](/img/structure/B2810663.png)

3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid” is a compound that has been mentioned in various scientific contexts . It is also known as "Benzenepropanoic acid, 4- (1H-1,2,3,4-tetrazol-1-yl)-" .

Synthesis Analysis

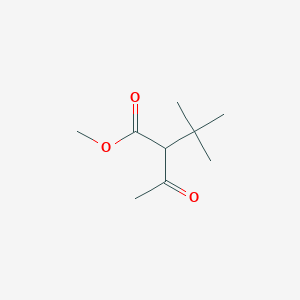

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A one-pot synthesis method has also been mentioned in the literature .Molecular Structure Analysis

The molecular weight of the compound is 218.22 g/mol and the molecular formula is C10H10N4O2 . The InChI code for the compound is 1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) .Chemical Reactions Analysis

The compound has been used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) . It has also been involved in the synthesis of other compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.22 g/mol and an exact mass of 218.080376 g/mol . The compound’s InChIKey is RGFWDJWWXFZERH-UHFFFAOYSA-N .Scientific Research Applications

Antiallergic Activity

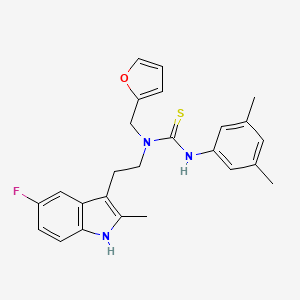

Compounds similar to 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid have been synthesized and tested for antiallergic activity. For example, 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt and related formamido compound demonstrated good antiallergic activity, showing potential in the development of new antiallergic drugs (Peet et al., 1986).

Synthetic Methodologies

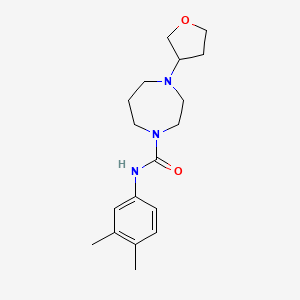

Innovative synthetic methodologies involving tetrazole derivatives have been reported. For instance, a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones was achieved using 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, highlighting efficient routes to complex heterocyclic compounds (Ghandi, Zarezadeh, Taheri, 2011).

Biological Activities

Derivatives of this compound have been synthesized and evaluated for various biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. For example, novel indole-based hybrid oxadiazole scaffolds showed potent urease inhibitory activity, indicating potential therapeutic applications (Nazir et al., 2018).

Future Directions

The combination of superior energetic structural fragments is a feasible route to design new energetic materials . This suggests that “3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid” and similar compounds could have potential applications in the design of new materials in the future.

properties

IUPAC Name |

3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3/c17-9(18)5-6-12-11(19)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4H,5-6H2,(H,12,19)(H,17,18)(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTUFJFHZZRGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)

![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)